



# Application Notes and Protocols for 306-O12B in Liver-Specific Gene Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | 306-O12B  |           |
| Cat. No.:            | B10829778 | Get Quote |

# For Researchers, Scientists, and Drug Development Professionals

Introduction:

**306-O12B** is a novel, ionizable cationic lipidoid designed for the formulation of lipid nanoparticles (LNPs) that facilitate the targeted delivery of genetic material to the liver.[1][2] These LNPs have demonstrated high efficiency in mediating liver-specific gene knockdown, offering a promising platform for therapeutic applications, particularly in the context of CRISPR-Cas9 based genome editing.[3][4][5] The **306-O12B** LNP system has been shown to be significantly more effective than the FDA-approved MC-3 LNP for hepatic delivery of nucleic acids.[4][5]

This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of **306-O12B** in liver-specific gene knockdown, with a primary focus on the successful in vivo knockdown of the Angiopoietin-like 3 (Angptl3) gene in mice. This gene is a key regulator of lipid metabolism, and its knockdown leads to a significant reduction in serum levels of ANGPTL3 protein, LDL cholesterol, and triglycerides.[3][4][5]

### **Data Presentation**

Table 1: In Vivo Efficacy of 306-O12B LNP vs. MC-3 LNP for Angptl3 Gene Knockdown



| Parameter                                                                                                                                                                        | 306-O12B LNP | MC-3 LNP | Reference |
|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|----------|-----------|
| Median Gene Editing<br>Rate in Liver                                                                                                                                             | 38.5%        | 14.6%    | [4][6]    |
| Reduction in Serum ANGPTL3 Protein                                                                                                                                               | 65.2%        | 25%      | [4][6]    |
| Reduction in Serum<br>LDL-C                                                                                                                                                      | 56.8%        | 15.7%    | [4][6]    |
| Reduction in Serum Triglycerides                                                                                                                                                 | 29.4%        | 16.3%    | [4][6]    |
| Data obtained from wild-type C57BL/6 mice seven days after a single intravenous injection of LNPs coformulated with Cas9 mRNA and sgAngptl3 at a total RNA dose of 3.0 mg/kg.[6] |              |          |           |

Table 2: Long-Term Efficacy of a Single Dose of 306-O12B LNP for Angptl3 Knockdown (100 Days Post-Injection)



| Total RNA<br>Dose  | Reduction in<br>Serum<br>ANGPTL3 | Reduction in<br>Serum LDL-C | Reduction in<br>Serum<br>Triglycerides | Reference |
|--------------------|----------------------------------|-----------------------------|----------------------------------------|-----------|
| 3.0 mg/kg          | 60%                              | 48.1%                       | 28.6%                                  | [7]       |
| Data               |                                  |                             |                                        |           |
| demonstrates the   |                                  |                             |                                        |           |
| durable            |                                  |                             |                                        |           |
| therapeutic effect |                                  |                             |                                        |           |
| of a single        |                                  |                             |                                        |           |
| administration.[5] |                                  |                             |                                        |           |
| [7]                |                                  |                             |                                        |           |

## Table 3: Safety Profile of 306-O12B LNP-mediated Gene

**Editing** 

| Safety Parameter                  | Observation                                                                                                       | Reference |
|-----------------------------------|-------------------------------------------------------------------------------------------------------------------|-----------|
| Off-Target Mutagenesis            | No evidence of off-target mutagenesis detected at nine top-predicted sites.                                       | [4][5]    |
| Liver Toxicity (ALT/AST levels)   | No significant changes in ALT or AST levels, indicating no apparent liver toxicity.                               | [4]       |
| Systemic Inflammatory<br>Response | Cytokine levels returned to baseline 48 hours post-administration, indicating no long-term systemic inflammation. | [4]       |

# **Experimental Protocols Formulation of 306-O12B Lipid Nanoparticles**

This protocol describes the formulation of **306-O12B** LNPs for the co-delivery of Cas9 mRNA and single-guide RNA (sgRNA).



#### Materials:

- 306-O12B lipidoid
- Cholesterol
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)
- Cas9 mRNA
- sgRNA targeting the gene of interest (e.g., Angptl3)
- Ethanol
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)

#### Procedure:

- Prepare the lipid stock solution by dissolving **306-O12B**, Cholesterol, DSPC, and DMG-PEG in ethanol at a molar ratio of 50:38.5:10:1.5.[4][8]
- Prepare the RNA solution by dissolving Cas9 mRNA and sgRNA in citrate buffer. A mass ratio of 1:1.2 (Cas9 mRNA/sgRNA) has been shown to be effective.[7]
- The lipid solution and RNA solution are mixed using a microfluidic mixing device.
- The resulting mixture is then dialyzed against PBS to remove ethanol and raise the pH to 7.4, leading to the formation of LNPs.
- The final LNP formulation should have a weight ratio of **306-O12B** to total RNA of 7.5/1.[4][9]
- Characterize the LNPs for size, polydispersity, and encapsulation efficiency. The average size is expected to be around 110-112 nm.[7][8]



### In Vivo Gene Knockdown in Mice

This protocol details the procedure for systemic administration of **306-O12B** LNPs to achieve liver-specific gene knockdown in mice.

#### **Animal Model:**

Wild-type C57BL/6 mice.[4]

#### Procedure:

- Acclimatize the mice to the laboratory conditions.
- Dilute the prepared **306-O12B** LNP formulation in sterile PBS to the desired concentration for injection.
- Administer the LNP formulation via a single intravenous (IV) injection.
- Dosages can be varied to titrate the knockdown effect. Doses of 1.0, 2.0, and 3.0 mg/kg of total RNA have been shown to be effective.
- · Monitor the animals for any adverse effects.
- Collect blood samples at desired time points (e.g., 7 and 100 days post-injection) to analyze serum levels of the target protein, LDL-C, and triglycerides.[4][7]
- At the end of the study, euthanize the mice and harvest the liver and other organs for analysis of gene editing efficiency (e.g., via Next-Generation Sequencing) and biodistribution.[4]

## **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for **306-O12B** LNP-mediated gene knockdown.





Click to download full resolution via product page

Caption: Signaling pathway for Angptl3 knockdown and lipid reduction.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.

### References

- 1. caymanchem.com [caymanchem.com]
- 2. Rational Design of Lipid Nanoparticles: Overcoming Physiological Barriers for Selective Intracellular mRNA Delivery PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Lipid Nanoparticles Deliver CRISPR-Cas9 to Knock Down Angptl3 in Mice | PackGene Biotech [packgene.com]
- 4. pnas.org [pnas.org]
- 5. Lipid nanoparticle-mediated codelivery of Cas9 mRNA and single-guide RNA achieves liver-specific in vivo genome editing of Angptl3 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lipid nanoparticle-mediated codelivery of Cas9 mRNA and single-guide RNA achieves liver-specific in vivo genome editing of Angptl3 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for 306-O12B in Liver-Specific Gene Knockdown]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b10829778#306-o12b-for-liver-specific-gene-knockdown]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com